3-Amino-3-(pyridin-4-YL)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-3-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-7(5-8(10)12)6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12) |
InChI Key |
XAEYVNIRCJMCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 3 Pyridin 4 Yl Propanamide and Its Derivatives
General Synthetic Approaches to 3-Amino-3-(pyridin-4-YL)propanamide
General strategies for the synthesis of this compound can be broadly categorized into established classical reactions and more contemporary, emerging methods that often offer improved efficiency and selectivity.
Traditional methods for the construction of the 3-amino-3-arylpropanamide scaffold, which can be adapted for the pyridyl analogue, include the Mannich and Strecker reactions.
The Mannich reaction provides a direct route to β-amino carbonyl compounds through a three-component condensation. nih.gov In a potential application to synthesize the target compound, pyridine-4-carboxaldehyde would react with an amine (such as ammonia) and an enolizable carbonyl compound, like an acetate (B1210297) equivalent, to form the desired β-amino amide structure.
Another classical approach is the Strecker synthesis , which is a well-established method for producing α-amino acids from aldehydes. rsc.orgbiosynth.comresearchgate.netbldpharm.com A modified Strecker synthesis could be envisioned for this compound. This would involve the reaction of pyridine-4-carboxaldehyde with a cyanide source and ammonia (B1221849) to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. Subsequent amidation would yield the final propanamide.
| Reaction | Starting Materials | Key Reagents | Intermediate | Final Product |
| Mannich-type | Pyridine-4-carboxaldehyde, Malonic acid half-amide | Base catalyst | 3-Oxo-3-(pyridin-4-yl)propanamide | This compound |
| Strecker-type | Pyridine-4-carboxaldehyde | NH₃, KCN, then H₂O/H⁺ | 2-Amino-2-(pyridin-4-yl)acetonitrile | 3-Amino-3-(pyridin-4-yl)propanoic acid |
This table presents hypothetical reaction parameters based on established methodologies.
More recent synthetic strategies often focus on catalytic methods, which can offer higher yields and milder reaction conditions. One such approach is the catalytic hydrogenation of β-dehydroamino acid derivatives. For the synthesis of this compound, this would involve the preparation of a suitable enamine precursor, followed by catalytic reduction.
Another emerging strategy is the conjugate addition of an amine to a pyridyl-substituted α,β-unsaturated amide. This aza-Michael addition can be promoted by various catalysts and provides a direct route to the target scaffold.
| Strategy | Precursor | Catalyst | Key Transformation | Potential Advantage |
| Catalytic Hydrogenation | 3-Amino-3-(pyridin-4-yl)propenamide | Rhodium or Ruthenium complexes | Reduction of C=C double bond | High atom economy |
| Aza-Michael Addition | 3-(Pyridin-4-yl)propenamide | Lewis or Brønsted acid/base | Conjugate addition of an amine | Direct C-N bond formation |
This table illustrates potential emerging synthetic strategies with representative components.
Stereoselective Synthesis Methods
The development of stereoselective methods is crucial for accessing chiral analogues of this compound, which are often required for pharmacological applications.
The asymmetric synthesis of β-pyridyl-β-amino acid derivatives has been achieved through the conjugate addition of a chiral lithium amide to a pyridyl-substituted acrylate. rsc.org This methodology can be adapted to produce enantiomerically enriched (S)-3-(4-pyridyl)-β-amino acid derivatives, which are precursors to the desired chiral propanamide. rsc.org The use of chiral catalysts in Mannich-type reactions is another powerful approach to achieve high enantioselectivity. Chiral Lewis acid complexes have been shown to be effective catalysts for the asymmetric Mannich reaction to produce β-amino acid derivatives.
| Method | Chiral Source | Key Reaction | Typical ee (%) |
| Chiral Lithium Amide Addition | (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide | Conjugate addition to tert-butyl 3-(4-pyridyl)-prop-2-enoate | >95% |
| Catalytic Asymmetric Mannich Reaction | Chiral Lewis Acid Complexes (e.g., Cu(I), Zr(IV)) | Reaction of an imine with a ketene (B1206846) silyl (B83357) acetal | 80-99% |
This table summarizes enantioselective methods with reported or expected enantiomeric excess (ee) values based on similar transformations.
Diastereoselective synthesis can be achieved by employing a chiral auxiliary. For instance, the alkylation of a chiral amide enolate derived from a β-alanine precursor can proceed with high diastereoselectivity. wikipedia.org The chiral auxiliary guides the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product.
Another approach involves the diastereoselective reduction of a β-keto-β-pyridylpropanamide precursor that contains a chiral auxiliary on the amide nitrogen.
| Approach | Chiral Auxiliary | Key Step | Expected Outcome |
| Alkylation of Chiral Amide | Evans' oxazolidinone | Diastereoselective enolate alkylation | High diastereomeric ratio |
| Reduction of Chiral β-Keto Amide | Oppolzer's sultam | Diastereoselective ketone reduction | Predominant formation of one diastereomer |
This table outlines diastereoselective strategies with examples of commonly used chiral auxiliaries.
Derivatization Strategies for Functionalization
The functionalization of this compound can be achieved through derivatization of its amino and amide groups. These modifications are often performed for analytical purposes, such as improving volatility for gas chromatography, or to synthesize new analogues with altered properties. sigmaaldrich.comnih.gov
The primary amino group can undergo a variety of reactions, including acylation with acid chlorides or anhydrides to form amides, and silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC-MS analysis. sigmaaldrich.com The amide nitrogen can also be functionalized, for example, through N-alkylation under appropriate conditions.
| Functional Group | Reaction Type | Reagent | Product Type | Purpose |
| Amino Group | Acylation | Acetyl chloride | N-Acetyl derivative | Synthesis of analogues |
| Amino Group | Silylation | BSTFA | N-Trimethylsilyl derivative | GC-MS analysis |
| Amide Group | N-Alkylation | Methyl iodide, Base | N-Methyl derivative | Synthesis of analogues |
| Pyridine (B92270) Nitrogen | N-Oxidation | m-CPBA | Pyridine N-oxide | Modifying electronic properties |
This table provides examples of potential derivatization reactions for the functionalization of the target compound.
Amide Functionalization
The formation of the amide bond is a fundamental transformation in the synthesis of this compound. This typically involves the coupling of a carboxylic acid derivative with an amine. researchgate.net A common approach is the activation of a carboxylic acid, followed by reaction with an amine. researchgate.net
One potential route to 3-amino-N-(pyridin-4-yl)propanamide involves the reaction of 3-aminopropanoic acid (or a protected version thereof) with 4-aminopyridine (B3432731). To facilitate this, the carboxylic acid is often converted to a more reactive species, such as an acyl chloride or an active ester. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can also promote amide bond formation. google.com
Alternatively, a one-pot synthesis can be employed where a thioester is generated in situ from a carboxylic acid and then reacted with an amine to form the amide. nih.gov This method can be advantageous due to its simplified procedure and potentially greener reaction conditions. nih.gov The amide bond itself can also be a point of further functionalization, although this is less common than modifications to the amino or pyridine groups.
Pyridine Ring Modifications
Modification of the pyridine ring in this compound derivatives allows for the introduction of various substituents, which can significantly impact the molecule's properties. The electronic nature of the pyridine ring, being electron-deficient, generally makes it susceptible to nucleophilic aromatic substitution, while electrophilic substitution is more challenging and often requires harsh conditions. youtube.com
However, the presence of the amino group on the pyridine ring can influence its reactivity. For instance, the pivaloylamino group can direct ortho-lithiation, enabling the introduction of electrophiles at the position adjacent to the amino group. acs.org This strategy can be used to synthesize derivatives with substituents at the 3-position of the pyridine ring.
Another approach to pyridine modification involves the reaction of 3-halo-4-aminopyridines with acyl chlorides. This can lead to a rearrangement reaction resulting in the formation of pyridin-4-yl α-substituted acetamide (B32628) products, effectively inserting a two-carbon unit. nih.gov
| Modification Strategy | Reagents | Outcome | Reference |
| Ortho-lithiation | n-Butyllithium, Electrophile | Substitution at the position ortho to the directing group | acs.org |
| Rearrangement of halo-pyridines | Acyl chlorides, Triethylamine (B128534) | Formation of α-substituted acetamides | nih.gov |
Amino Group Functionalization
The primary amino group in this compound is a key site for introducing structural diversity. This nucleophilic group readily undergoes a variety of reactions, including acylation, alkylation, and sulfonylation. libretexts.org
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with pivaloyl chloride in the presence of triethylamine can be used to introduce a pivaloyl group. researchgate.net
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization can significantly alter the electronic and steric properties of the amino group.
These functionalization reactions allow for the synthesis of a wide array of derivatives with tailored properties. researchgate.net
Protection and Deprotection Strategies in Synthesis
In the multistep synthesis of complex molecules like derivatives of this compound, the use of protecting groups is often essential. wikipedia.org Protecting groups temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, allowing for selective transformations at other sites in the molecule. libretexts.org
Amine Protecting Groups
The primary amino group is highly reactive and often requires protection during synthesis. libretexts.org Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and removal. masterorganicchemistry.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. organic-chemistry.orgresearchgate.net Iron(III) catalysis has also been shown to selectively remove the Boc group. rsc.orgsemanticscholar.org
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another popular choice for amine protection. total-synthesis.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which is a mild deprotection method. total-synthesis.comorganic-chemistry.org
| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | organic-chemistry.orgresearchgate.net |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd) | total-synthesis.comorganic-chemistry.org |
Ring Nitrogen Protection
The nitrogen atom within the pyridine ring can also be reactive and may require protection, particularly during electrophilic substitution reactions on the ring. One method to modulate the reactivity of the pyridine nitrogen is through the formation of a pyridinium (B92312) salt. For instance, Cbz-Cl can react with pyridine to form an N-acylpyridinium species. total-synthesis.com This can activate the pyridine ring towards nucleophilic attack. total-synthesis.com While not a traditional protecting group strategy in the sense of masking reactivity, it represents a method to control the behavior of the ring nitrogen during synthesis.
Orthogonal Deprotection Methodologies
When a molecule contains multiple protecting groups, an orthogonal deprotection strategy is highly desirable. wikipedia.org This means that each protecting group can be removed selectively in the presence of the others by using different deprotection reagents or conditions. researchgate.net This allows for the sequential unmasking of functional groups, which is crucial for the synthesis of complex molecules. researchgate.net
For example, a synthetic strategy could employ a Boc group to protect the exocyclic amine and an Fmoc (9-fluorenylmethyloxycarbonyl) group to protect another amine functionality. The Fmoc group is base-labile (cleaved by piperidine), while the Boc group is acid-labile. researchgate.netub.edu This allows for the selective removal of one group without affecting the other. researchgate.net
Another orthogonal pairing is the acid-labile Boc group and the hydrogenolysis-labile Cbz group. organic-chemistry.org A molecule bearing both a Boc-protected amine and a Cbz-protected amine can have either group removed selectively. A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has also been reported, expanding the possibilities for orthogonal strategies. nih.gov
The development of such orthogonal strategies is a key area of research in synthetic chemistry as it enables the efficient and controlled synthesis of complex target molecules. nih.gov
Reactivity and Reaction Mechanisms of 3 Amino 3 Pyridin 4 Yl Propanamide
Reactivity of the Amide Moiety
The amide group in 3-Amino-3-(pyridin-4-YL)propanamide is a relatively stable functional group but can participate in several important reactions under specific conditions.
Nucleophilic and Electrophilic Reactivity
The amide group possesses both nucleophilic and electrophilic characteristics. The nitrogen atom's lone pair of electrons is delocalized by resonance with the carbonyl group, which reduces its nucleophilicity compared to an amine. However, the oxygen atom of the carbonyl group has increased electron density, making it a potential site for electrophilic attack, particularly protonation under acidic conditions. This protonation activates the carbonyl carbon towards nucleophilic attack.
Conversely, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, the resonance stabilization of the amide bond makes it less reactive than other carbonyl compounds like ketones or esters.
Hydrolysis and Amidation Reactions
Amide hydrolysis, the cleavage of the amide bond by water, can occur under both acidic and basic conditions to yield a carboxylic acid and an amine. pressbooks.publibretexts.org The conditions required for amide hydrolysis are generally more vigorous than those for esters due to the stability of the amide bond. pressbooks.pub
Amidation reactions involving the exchange of the amino part of the amide are also possible but typically require harsh conditions or specific catalysts.
Reactivity of the Primary Amine Group
The primary amine group is a key site of reactivity in this compound, readily undergoing a variety of common amine reactions.
Condensation Reactions
The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). researchgate.net This reaction is fundamental in the synthesis of various heterocyclic compounds and is often catalyzed by acid. The reaction proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
| Reactant | Product Type | General Conditions |
| Aldehyde | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |
| Ketone | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |
This table presents generalized condensation reactions of primary amines.
Acylation and Alkylation Reactions
The primary amine is a potent nucleophile and readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. researchgate.net This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Studies on the acylation of various aminopyridines have shown this to be a high-yielding and chemoselective transformation at the exocyclic amino group. researchgate.net
Alkylation of the primary amine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine. researchgate.net Selective mono-alkylation can sometimes be achieved under specific conditions, for example, by using a carboxylic acid and sodium borohydride. researchgate.net
| Reaction Type | Reagent | Product Type | General Conditions |
| Acylation | Acyl Chloride | Amide | Presence of a base (e.g., pyridine (B92270), triethylamine) |
| Acylation | Acid Anhydride | Amide | Presence of a base or catalyst |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Often leads to a mixture of products |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Mild acidic or basic conditions |
This table outlines common acylation and alkylation reactions for primary amines.
Reactivity of the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the pyridine nitrogen basic and nucleophilic.
The basicity of the pyridine nitrogen allows it to be readily protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.
As a nucleophile, the pyridine nitrogen can react with electrophiles such as alkyl halides to form N-alkylpyridinium salts. This quaternization reaction is a common transformation for pyridines. The reactivity of the pyridine nitrogen can be influenced by substituents on the ring. In the case of this compound, the electron-donating character of the aminoalkyl substituent at the 4-position is expected to increase the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. Reactions of 4-aminopyridine (B3432731) with halogens and interhalogens have been shown to result in the formation of charge-transfer complexes or ionic species, highlighting the nucleophilic nature of the pyridine nitrogen. acs.org
| Reaction Type | Reagent | Product Type |
| Protonation | Acid (e.g., HCl) | Pyridinium Salt |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |
| Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide |
This table summarizes key reactions involving the pyridine nitrogen.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) on the pyridine ring is a challenging transformation. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards electrophiles. wikipedia.org This deactivation is more pronounced than in benzene. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is readily protonated, which further increases the deactivation of the ring. wikipedia.org
Direct electrophilic substitution on an unsubstituted pyridine ring, when forced, primarily yields the 3-substituted (meta) product. youtube.com In the case of this compound, the existing substituent at the 4-position will direct incoming electrophiles. The directing influence of the alkylamino side chain is complex. However, the inherent deactivation of the pyridine ring remains the dominant factor.
To facilitate electrophilic substitution on the pyridine ring, a common strategy involves the initial formation of a pyridine N-oxide. wikipedia.orgyoutube.com The N-oxide is more reactive towards electrophiles than the parent pyridine. The oxygen atom can donate electron density back into the ring, activating it, particularly at the 2- and 4-positions. youtube.com For a 4-substituted pyridine, this would direct electrophiles to the 2- and 6-positions. Subsequent reduction of the N-oxide would then yield the substituted pyridine derivative.
| Reaction Condition | Expected Reactivity | Probable Position of Substitution |
| Direct Nitration (HNO₃/H₂SO₄) | Very low to negligible | 3- and 5-positions |
| Friedel-Crafts Acylation/Alkylation | Generally unreactive | Not applicable |
| Halogenation (e.g., Br₂/FeBr₃) | Very low | 3- and 5-positions |
| After N-oxide formation | Enhanced reactivity | 2- and 6-positions |
Coordination Behavior with Metal Centers
The structure of this compound contains multiple potential donor atoms for coordination with metal centers, including the pyridine nitrogen, the primary amine nitrogen, and the oxygen and nitrogen atoms of the amide group. The coordination behavior will depend on the metal ion, the reaction conditions, and the solvent.
The pyridine nitrogen is a strong and common coordination site for a wide variety of metal ions. The amino group can also act as a ligand. In related compounds like 3-aminopyridine, it has been observed that the ligand can be terminal or can bridge two metal centers, leading to the formation of polymeric chains. elsevierpure.com Supramolecular structures are often stabilized by hydrogen bonds involving the amino groups and π-π stacking interactions between pyridine rings. elsevierpure.com It is plausible that this compound could act as a bidentate or even a tridentate ligand, depending on the chelate ring sizes that would be formed upon coordination.
| Potential Donor Atoms | Coordination Mode | Possible Resulting Structure |
| Pyridine Nitrogen | Monodentate | Simple metal complex |
| Pyridine Nitrogen and Amino Nitrogen | Bidentate | Chelate complex |
| Pyridine Nitrogen and Amide Oxygen | Bidentate | Chelate complex |
| Pyridine Nitrogen (bridging) | Bridging ligand | Polymeric metal complex |
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies on this compound are not extensively reported. However, insights can be drawn from the known reaction mechanisms of similar pyridine-containing compounds.
Proposed Reaction Intermediates
In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the rate and regioselectivity of the reaction. For pyridine, attack at the 3-position leads to a more stable arenium ion compared to attack at the 2- or 4-positions, as in the latter cases, one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom.
In coordination reactions, the initial intermediate would be a solvated metal ion interacting with the ligand. The formation of the final metal complex proceeds through a series of ligand exchange steps.
In other potential reactions, such as those involving the amino or amide groups, various intermediates can be proposed. For instance, in a nucleophilic substitution reaction at the amino group, a transient species with a more complex structure would be formed. A rearrangement of a related compound, 4-amino-3-halopyridine, is presumed to proceed through an N-acylated intermediate. nih.gov
Transition State Analysis
The transition state in a chemical reaction represents the highest energy point along the reaction coordinate. For the electrophilic substitution on the pyridine ring, the transition state leading to the sigma complex will have a high activation energy due to the electron-deficient nature of the ring. Computational studies on related systems can provide estimates of these energy barriers.
The geometry of the transition state is crucial. For instance, in a metal-ligand binding event, the transition state would involve the partial formation of a bond between the metal center and the donor atom of this compound, along with the partial breaking of a bond between the metal and a solvent molecule.
Kinetic and Thermodynamic Considerations
The kinetics of reactions involving this compound are expected to be heavily influenced by the electronic and steric factors of the molecule. The rate of electrophilic attack will be slow due to the deactivated pyridine ring. The rate of coordination to a metal center will depend on the lability of the metal ion's coordination sphere and the nucleophilicity of the donor atoms on the ligand.
Thermodynamically, the formation of products is favored if they are more stable than the reactants. In coordination chemistry, the stability of the resulting metal complex, often quantified by its formation constant, is a key thermodynamic parameter. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, would be a significant thermodynamic driving force if this compound acts as a bidentate or tridentate ligand.
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Studies
Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material. This information is fundamental to understanding a molecule's physical and chemical properties.
Single-Crystal X-ray Diffraction Analysis
A search for studies under the compound's known CAS numbers, including 771528-08-6 and 107551-92-8, did not yield any specific single-crystal X-ray diffraction data. achemblock.combldpharm.com
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. While it does not provide the atomic-level detail of single-crystal analysis, it is crucial for identifying crystalline phases and can be used to determine the unit cell parameters of a material. For novel compounds, PXRD is often used for initial characterization. No specific PXRD patterns or studies for 3-Amino-3-(pyridin-4-YL)propanamide were found in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool used to determine the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms. youtube.com
One-Dimensional NMR (¹H, ¹³C, etc.)
One-dimensional NMR spectra, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are standard methods for the structural characterization of organic molecules. oxinst.com
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons in the this compound molecule, their relative numbers (through integration), and their connectivity (through spin-spin splitting patterns). The chemical shifts of the signals would offer insights into the electronic environment of the protons.
¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon environments in the molecule. The chemical shifts provide information about the type of carbon atom (e.g., alkyl, aromatic, carbonyl).
While general NMR data for related structures like aminopyridines and propanamides exist, specific, assigned ¹H and ¹³C NMR data for this compound are not available in the searched literature.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within a molecule, aiding in the unambiguous assignment of ¹H and ¹³C signals. mdpi.commdpi.com These advanced techniques would be instrumental in confirming the precise structure of this compound in solution. No such 2D NMR studies for this specific compound were found.
Variable Temperature NMR for Conformational Analysis
Variable temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique can be used to study dynamic processes, such as the rotation around single bonds, and to determine the populations of different conformers. For a flexible molecule like this compound, VT-NMR could provide valuable information about its conformational preferences in solution. A literature search did not reveal any conformational analyses of this compound using VT-NMR.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical method that provides detailed information about the functional groups and molecular structure of a compound. By measuring the vibrations of atoms within a molecule, techniques like Infrared (IR) and Raman spectroscopy offer a unique molecular fingerprint.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the vibrational modes of different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, primary amide, and pyridine (B92270) ring functionalities.
The interpretation of the IR spectrum of this compound would focus on identifying key vibrational modes. The N-H stretching vibrations of the primary amine and primary amide are anticipated to appear as distinct peaks in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region, while primary amides also exhibit characteristic N-H stretching absorptions. The presence of hydrogen bonding can lead to a broadening of these peaks.
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Primary Amide (R-CONH₂) | N-H Stretch | ~3400 and ~3200 |
| C=O Stretch (Amide I) | 1690 - 1650 | |
| N-H Bend (Amide II) | 1650 - 1590 | |
| Pyridine Ring | C-H Stretch (aromatic) | > 3000 |
| C=C and C=N Stretch | 1600 - 1400 | |
| Alkyl Chain | C-H Stretch | 2960 - 2850 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic pyridine ring vibrations. researchgate.net The symmetric "ring-breathing" mode of the pyridine ring typically gives a strong and sharp peak, which is a characteristic feature in the Raman spectra of pyridine derivatives. researchgate.net Aromatic C-H stretching vibrations would also be observable.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₈H₁₁N₃O), HRMS would be able to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass of the protonated molecule [M+H]⁺ or other adducts. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation would likely be initiated at the most labile bonds and influenced by the charge-carrying functional groups.
Upon electrospray ionization (ESI), the molecule would likely be protonated at the basic nitrogen of the pyridine ring or the primary amino group. The fragmentation of the protonated molecule could proceed through several pathways. A common fragmentation pathway for amides is the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. Another likely fragmentation would involve the loss of ammonia (B1221849) (NH₃) from the protonated amino group. Cleavage of the bond between the chiral carbon and the pyridine ring could also occur, leading to the formation of a pyridinylmethyl-type cation. The analysis of these fragmentation pathways provides crucial information for confirming the connectivity of the atoms within the molecule. The study of the fragmentation of related amino acids and heterocyclic compounds provides a basis for predicting these patterns. nih.govunito.it
Table 2: Predicted Key Fragmentation Pathways for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Loss of ammonia | [M+H - NH₃]⁺ | NH₃ |
| [M+H]⁺ | Cleavage of C-C bond α to carbonyl | [C₇H₈N₂O]⁺ | CH₂ |
| [M+H]⁺ | Cleavage of the pyridin-C bond | [C₃H₇N₂O]⁺ | C₅H₄N |
Imaging Mass Spectrometry for Spatial Distribution Studies
Imaging Mass Spectrometry (IMS) is a sophisticated technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy. It allows for the visualization of the distribution of specific molecules within a thin section of tissue or other biological samples. While no specific studies on the spatial distribution of this compound using IMS are publicly available, this technique holds significant potential. If this compound were, for example, a drug candidate or a metabolite, IMS could be employed to map its localization within different organs or tissues, providing valuable insights into its mechanism of action, distribution, and metabolism at a cellular level. The ability to detect amino neurotransmitters and their derivatives in brain tissue using IMS highlights the potential of this technique for similar amine-containing compounds.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-Amino-3-(pyridin-4-YL)propanamide at the molecular level. These methods solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and various properties. The two main classes of methods employed for such studies are Density Functional Theory (DFT) and Ab Initio methods.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as its optimized geometry. indexcopernicus.comsapub.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
The optimized geometry provides crucial information about the spatial relationship between the pyridine (B92270) ring, the aminopropanamide side chain, and the individual atoms. For instance, calculations on related pyridine-containing compounds have been used to determine the planarity and orientation of substituent groups. nih.gov In the case of this compound, DFT would help predict the torsion angles that define the conformation of the propanamide side chain relative to the pyridine ring.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Pyridine Derivative (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 | 120 | 0 |
| C-N (ring) | 1.34 | 120 | 0 |
| C-C (side chain) | 1.54 | 109.5 | - |
| C-N (side chain) | 1.47 | 109.5 | - |
| C=O | 1.23 | 120 | - |
Note: This table presents typical values for pyridine and amide functionalities based on general computational chemistry knowledge and is for illustrative purposes. Actual calculated values for this compound would be specific to its optimized geometry.
Ab Initio Methods
Ab Initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the use of experimental data. ajchem-a.com Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory fall under this category. sapub.orgnih.gov
While computationally more demanding than DFT, Ab Initio methods can provide highly accurate results, especially when electron correlation effects are significant. For this compound, Ab Initio calculations could be used to refine the geometry obtained from DFT or to calculate more precise electronic properties. For example, a study on related compounds might use HF or MP2 methods to cross-validate the results obtained from DFT. sapub.org Comparing the outcomes of both DFT and Ab Initio approaches can lend greater confidence to the theoretical predictions of the molecule's structure and properties. nih.gov
Electronic Structure Analysis
Beyond determining the geometry, computational methods offer a detailed picture of the electron distribution within this compound. This is crucial for understanding its reactivity, intermolecular interactions, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amino group or the nitrogen of the pyridine ring. The LUMO, conversely, would likely be distributed over the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and therefore more chemically reactive. nih.gov Computational studies on related aminopyridines and other heterocyclic systems have successfully used FMO analysis to correlate electronic structure with observed reactivity. wuxibiology.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Amino Heterocycle (Calculated)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis. The actual values for this compound would depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, indicating their roles as hydrogen bond acceptors. A positive potential (blue) would be expected around the hydrogen atoms of the amino group and the amide N-H, highlighting their ability to act as hydrogen bond donors. Such maps are instrumental in understanding potential drug-receptor interactions and the molecule's solvation properties. nih.gov
Charge Transfer and Bonding Analysis
Theoretical calculations can also quantify how charge is distributed among the atoms in this compound and characterize the nature of its chemical bonds. This is often achieved through methods like Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled and vacant orbitals, providing insights into charge transfer, hyperconjugation, and delocalization of electrons within the molecule.
In this compound, NBO analysis could reveal intramolecular charge transfer from the amino group to the pyridine ring, which can influence the molecule's electronic properties and reactivity. nih.govdoi.org For instance, studies on similar donor-acceptor systems have used these methods to quantify the stabilization energy associated with such charge transfer interactions. nih.gov This type of analysis helps to build a more complete picture of the electronic effects at play within the molecule, rationalizing its structure and potential chemical behavior.
Conformational and Tautomeric Studies
Detailed theoretical examinations are crucial for understanding the three-dimensional structure and potential isomerism of a molecule, which in turn dictate its chemical behavior and potential biological activity.
Theoretical Exploration of Conformational Preferences
A thorough computational analysis of the conformational landscape of this compound has not been reported. Such a study would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to identify the various stable conformers arising from the rotation around its single bonds. The relative energies of these conformers would determine their population distribution at a given temperature. The flexible propanamide side chain, along with its connection to the pyridine ring, suggests the existence of multiple low-energy conformers. However, without specific computational studies, the exact dihedral angles and corresponding energy profiles remain undetermined.
Tautomeric Equilibria and Proton Transfer Mechanisms
The structure of this compound, featuring an amide group, an amino group, and a pyridine ring, presents several possibilities for tautomerism. Prototropic tautomerism, involving the migration of a proton, is a key consideration. Potential tautomers could include imidic acid forms of the propanamide group or different protonation states of the pyridine nitrogen versus the amino group.
Computational studies are essential for evaluating the relative stabilities of these potential tautomers and the energy barriers associated with their interconversion. wikipedia.org Such investigations often employ methods that can accurately model proton transfer, which can occur intramolecularly or be mediated by solvent molecules. nih.gov The mechanisms of these proton transfers, whether they are concerted or stepwise processes, are also a subject for theoretical inquiry. wikipedia.orgnih.gov Currently, there are no published data quantifying the tautomeric equilibria or detailing the proton transfer mechanisms specifically for this compound.
Reaction Pathway Modeling and Energy Barriers
Understanding the reactivity of a compound requires modeling the potential energy surfaces of its reactions. This involves calculating the energy changes that occur as reactants transform into products.
Activation Barrier Calculations
For any chemical reaction that this compound might undergo, such as hydrolysis of the amide, N-acylation of the amino group, or reactions involving the pyridine ring, there is an associated activation energy barrier. This barrier represents the minimum energy required for the reaction to occur. Quantum chemical calculations are the primary tool for determining the magnitude of these barriers. nih.gov To date, no studies have been published that report the activation barriers for reactions involving this specific compound.
Reaction Coordinate Analysis
A reaction coordinate analysis provides a detailed picture of the pathway a reaction follows from reactants to products, passing through a transition state. This analysis helps to understand the geometric and electronic changes that occur during a chemical transformation. By mapping the intrinsic reaction coordinate (IRC), computational chemists can confirm that a calculated transition state correctly connects the reactants and products. No such analysis for reactions involving this compound is available in the scientific literature.
Intermolecular Interactions and Non-Covalent Bonding
The way a molecule interacts with itself and with other molecules is governed by non-covalent forces. These interactions are fundamental to the physical properties of the compound, such as its melting point and solubility, as well as its interactions with biological targets.
For this compound, several types of non-covalent interactions are expected to be significant:
Hydrogen Bonding: The amino and amide groups can act as both hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.
π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems.
While the general principles of these interactions are well-understood, specific quantitative data, such as interaction energies and optimal geometries for dimers or larger clusters of this compound, are absent from the literature. Advanced computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations, would be required to accurately characterize these non-covalent interactions.
Hydrogen Bonding Networks
Hydrogen bonds are a predominant force in the structure of amides, contributing significantly to their characteristically high melting and boiling points and their solubility in polar solvents. sigmaaldrich.comnih.gov In this compound, several functional groups can participate in the formation of intricate hydrogen bonding networks. The primary amine (-NH2) and the amide (-CONH2) groups both contain N-H bonds, positioning them as effective hydrogen bond donors. Conversely, the oxygen atom of the amide carbonyl (C=O) and the nitrogen atom of the pyridine ring are potent hydrogen bond acceptors.
These interactions can occur both intramolecularly, influencing the molecule's preferred three-dimensional shape, and intermolecularly, governing how molecules arrange themselves in the solid state. Intermolecularly, a common motif involves the formation of a dimeric structure through hydrogen bonds between the amide groups of two separate molecules. sigmaaldrich.comnih.gov Furthermore, the amine and pyridine functionalities introduce additional possibilities for creating extended chains or more complex three-dimensional networks. For instance, the amino group of one molecule could donate a hydrogen to the pyridine nitrogen of an adjacent molecule, linking them in a head-to-tail fashion. The amide group could simultaneously engage in its own hydrogen bonding with other neighboring molecules.
While specific experimental crystallographic data for this compound is not publicly available, theoretical modeling can predict the geometries and energies of these interactions. The strength of these hydrogen bonds would be expected to vary, with N-H···O bonds typically being stronger than N-H···N bonds. The precise bond lengths and angles would be dependent on the specific crystalline polymorph adopted.
π-Stacking and C-H…π Interactions
The presence of the electron-deficient pyridine ring in this compound is crucial for the formation of π-stacking and C-H…π interactions, which are vital for the structure and function of many chemical and biological systems.
π-Stacking: This interaction involves the non-covalent attraction between aromatic rings. In the context of this compound, this would primarily occur between the pyridine rings of adjacent molecules in a condensed phase. The geometry of this stacking can vary, with common arrangements being parallel-displaced or T-shaped (edge-to-face). In a parallel-displaced arrangement, the rings are stacked face-to-face but with a lateral offset, which minimizes electrostatic repulsion. The interaction energy of such stacking is a delicate balance of electrostatic and van der Waals forces. Quantum chemical studies on model systems, such as 3-methylindole, have shown that the stability of π-π stacking can be influenced by substituents on the aromatic ring. For the pyridyl group in this molecule, its electron-deficient nature would influence the electrostatic potential surface and thus the preferred stacking geometry and strength.
The interplay of these varied non-covalent forces—hydrogen bonding, π-stacking, and C-H…π interactions—ultimately defines the supramolecular chemistry of this compound. A comprehensive understanding of these interactions, achievable through detailed computational modeling and future experimental validation, is essential for predicting its physical properties and its behavior in various chemical and biological environments.
Role in Complex Molecular Architecture and Supramolecular Assemblies
Supramolecular Recognition and Host-Guest Systems
Supramolecular recognition is a process driven by specific intermolecular interactions that allow molecular entities to selectively bind to one another. 3-Amino-3-(pyridin-4-YL)propanamide is well-equipped to participate in such recognition events, paving the way for the development of novel host-guest systems.
The amide group within this compound is a powerful director of intermolecular interactions. It can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), leading to the formation of robust and predictable hydrogen-bonding patterns. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures.
In a related system, the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide reveals that molecules are linked via N—H⋯N hydrogen bonds, forming chains that propagate along a crystallographic axis. researchgate.net This illustrates how the amide functionality can effectively guide the assembly of pyridine-containing molecules. It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, such as the common amide-to-amide hydrogen bonds that form one-dimensional chains or tapes. The presence of the additional primary amino group offers further possibilities for creating more complex, three-dimensional hydrogen-bonded networks.
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Amide-Amide | N-H (amide) | C=O (amide) | 1D Chains/Tapes |
| Amide-Pyridine | N-H (amide) | N (pyridine) | Cross-linked Chains |
| Amino-Amide | N-H (amino) | C=O (amide) | 3D Networks |
| Amino-Pyridine | N-H (amino) | N (pyridine) | 3D Networks |
This table presents potential hydrogen-bonding interactions involving this compound based on the functional groups present and data from related structures.
Self-Assembly and Self-Organization Principles
Self-assembly is the spontaneous organization of individual components into ordered structures. The principles of self-assembly are central to the utility of this compound in constructing novel materials.
The directional and specific nature of the non-covalent interactions involving this compound allows for the rational design of ordered molecular architectures. By carefully controlling the conditions, such as solvent and temperature, it is possible to guide the self-assembly process towards desired crystalline forms or other organized structures. The ability of the pyridine (B92270) ring to act as a ligand for metal ions further expands the possibilities for creating highly ordered metal-organic frameworks (MOFs) and coordination polymers.
Supramolecular polymers are polymeric chains that are held together by non-covalent interactions. The bifunctional nature of this compound, with its ability to form strong and directional hydrogen bonds, makes it an excellent candidate for the non-covalent synthesis of such polymers. For instance, the amide-to-amide hydrogen bonding can lead to the formation of long, linear chains, a fundamental characteristic of a one-dimensional supramolecular polymer. The pyridine and amino groups can then serve as sites for further functionalization or for creating inter-chain interactions, leading to more complex, networked materials.
Coordination Chemistry and Ligand Design
The pyridine nitrogen atom of this compound is a potent coordination site for a wide variety of metal ions. This makes the molecule a valuable ligand in coordination chemistry, enabling the synthesis of a diverse range of metal complexes with interesting structural and functional properties.
The design of ligands is crucial for controlling the geometry and properties of the resulting metal complexes. The structural features of this compound, including the flexible propanamide linker and the additional amino group, allow for a degree of tunability in its coordination behavior. For example, the amino group could potentially coordinate to a metal center, making the molecule a bidentate ligand.
In related research, the organic compound 3-pyridylnicotinamide, which also contains a pyridine ring and an amide group, acts as a bidentate ligand to bridge metal centers and form coordination polymers. wikipedia.org These polymers have shown potential for applications such as gas adsorption. wikipedia.org This suggests that this compound could similarly be employed to construct porous coordination polymers with potential applications in catalysis, separation, and gas storage.
| Metal Ion | Potential Coordination Geometry | Potential Application |
| Copper(II) | Square Planar, Octahedral | Catalysis, Magnetic Materials |
| Zinc(II) | Tetrahedral, Octahedral | Luminescent Materials, Sensors |
| Cadmium(II) | Octahedral | Porous Frameworks |
| Silver(I) | Linear, Trigonal Planar | Antimicrobial Materials |
This table outlines the potential of this compound as a ligand in coordination chemistry, based on the known coordination preferences of various metal ions and the properties of similar pyridine-amide ligands.
Development of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal and organic linker. wikipedia.org Amino-functionalized linkers are of particular interest for applications like CO2 capture and catalysis due to the introduction of basic sites. nih.gov
A search for the use of This compound as a primary or secondary building block in the synthesis of MOFs did not yield any specific examples in the peer-reviewed literature. While there is extensive research on MOFs constructed from other pyridyl-containing and amino-functionalized ligands, mdpi.com the specific structural and functional outcomes of incorporating this compound into a MOF architecture remain undocumented.
Ligand Scaffolds for Catalysis
The design of ligand scaffolds is crucial in homogeneous and heterogeneous catalysis, as the ligand environment around a metal center can significantly influence its catalytic activity, selectivity, and stability. Pyridine and amine functionalities are common components of ligands used in a variety of catalytic transformations. nih.gov
There are currently no specific research articles that describe the application of This compound as a ligand scaffold for catalysis. The potential for this molecule to act as a bidentate or tridentate ligand, coordinating to a metal center through the pyridyl nitrogen, the amino group, and potentially the amide oxygen, suggests it could be explored in this context. However, studies detailing its synthesis, coordination to catalytically active metals, and performance in catalytic reactions are absent from the scientific literature.
Metallosupramolecular Systems
Metallosupramolecular chemistry involves the design and synthesis of complex, multi-component assemblies held together by non-covalent coordination bonds between metal ions and organic ligands. uclouvain.be These systems can form a variety of discrete or polymeric structures, such as cages, helicates, and grids, with applications in molecular recognition, sensing, and materials science. The directionality and strength of metal-ligand bonds, particularly with pyridyl moieties, are key to controlling the assembly of these architectures. nih.gov
An investigation into the role of This compound in the formation of metallosupramolecular systems did not uncover any specific research. The principles of supramolecular chemistry suggest that this molecule could participate in self-assembly processes with metal ions, but there are no published examples of the resulting structures or their properties.
Stereochemical Aspects and Chiral Synthesis
Chirality at the α-Amino Carbon
The core of 3-Amino-3-(pyridin-4-YL)propanamide's stereochemistry lies in the carbon atom bonded to both the amino group and the pyridine-4-yl group. This carbon is a stereocenter, meaning it is attached to four different substituent groups, thus rendering the molecule chiral. The two resulting enantiomers, (R)-3-Amino-3-(pyridin-4-YL)propanamide and (S)-3-Amino-3-(pyridin-4-YL)propanamide, are non-superimposable mirror images of each other. The specific spatial arrangement, or configuration, of these enantiomers can lead to different biological activities and chemical reactivities.
Asymmetric Synthesis Approaches
The synthesis of a single, desired enantiomer of this compound is a key objective in its chemical preparation. Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess (e.e.). Several strategies can be employed to achieve this, primarily categorized as chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, the synthesis of (S)-3-Amino-3-(pyridin-4-YL)propanamide can commence from the naturally occurring amino acid, (S)-alanine. This method leverages the existing stereocenter to build the target molecule.
Chiral Auxiliaries: In this method, an achiral starting material is covalently bonded to a chiral auxiliary. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiopure product.
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of β-amino acids and their derivatives, several catalytic systems have been developed. These include transition-metal catalysts (e.g., using rhodium or copper) and organocatalysts. hilarispublisher.comnih.gov For example, the asymmetric hydrogenation of a suitable enamine precursor or the conjugate addition of an amine to an α,β-unsaturated amide, catalyzed by a chiral complex, could yield enantiomerically enriched this compound.
A representative, though generalized, approach for the asymmetric synthesis of a β-amino amide like this compound could involve the reaction of 4-pyridinecarboxaldehyde (B46228) with a chiral glycine (B1666218) equivalent in the presence of a chiral catalyst. The table below illustrates potential outcomes based on different catalytic systems reported for similar transformations.
| Catalyst System | Chiral Ligand/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Rhodium-based | Chiral Phosphine Ligand | >95:5 | >98 |
| Copper-based | Chiral Bisoxazoline Ligand | >90:10 | >95 |
| Organocatalyst | Chiral Brønsted Acid | >85:15 | >90 |
This table presents representative data from studies on analogous compounds and should be considered illustrative for the synthesis of this compound.
Diastereomer Separation
When the synthesis of this compound involves the creation of a second stereocenter, for example, through derivatization, a mixture of diastereomers can be formed. Diastereomers have different physical properties, such as solubility and boiling points, which allows for their separation by conventional laboratory techniques like chromatography (e.g., column chromatography or HPLC) and crystallization. The efficiency of separation depends on the difference in these physical properties between the diastereomers.
Stereochemical Influence on Reactivity
The stereochemistry at the α-amino carbon can significantly influence the reactivity of this compound. The spatial arrangement of the substituents around the chiral center can create steric hindrance, which may favor or hinder the approach of reagents from a particular direction. For instance, in enzyme-catalyzed reactions, the chirality of the substrate is often critical for binding to the active site. An enzyme may selectively catalyze the reaction of one enantiomer over the other.
Control of Stereochemistry in Derivatization
When derivatizing this compound, for example, by modifying the amino or amide group, it is often crucial to control the stereochemistry of the existing chiral center and any new stereocenters that may be formed.
Substrate-Controlled Diastereoselection: The existing stereocenter in an enantiomerically pure starting material can direct the formation of a new stereocenter. This is known as substrate-controlled diastereoselection. The chiral environment created by the existing stereocenter favors the formation of one diastereomer over the other.
Reagent-Controlled Diastereoselection: In this approach, a chiral reagent is used to control the stereochemical outcome of the reaction, regardless of the stereochemistry of the substrate.
Catalyst-Controlled Diastereoselection: Similar to asymmetric synthesis, a chiral catalyst can be employed to control the formation of a specific diastereomer during derivatization. This is a powerful strategy as it allows for the selective synthesis of any desired diastereomer by choosing the appropriate catalyst.
The following table provides a hypothetical overview of strategies to control stereochemistry during the derivatization of (S)-3-Amino-3-(pyridin-4-YL)propanamide.
| Derivatization Reaction | Strategy | Expected Outcome |
| N-Alkylation | Substrate-controlled | Formation of one diastereomer in excess |
| Amide Coupling with a Chiral Acid | Diastereomer formation | Potential for separation of diastereomers |
| Reduction of the Pyridine (B92270) Ring | Catalyst-controlled | Selective formation of a specific diastereomer of the resulting piperidine (B6355638) derivative |
This table is illustrative and based on general principles of stereoselective synthesis.
Future Research Directions and Unexplored Reactivity
Integration with Advanced Catalytic Systems
The pyridine (B92270) moiety and the amino group in 3-Amino-3-(pyridin-4-YL)propanamide make it a prime candidate for use as a ligand in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the amino and amide functionalities offer further coordination possibilities or can be modified to tune the steric and electronic properties of the resulting catalyst.
Future research could explore the synthesis of coordination complexes of this compound with various transition metals and investigate their catalytic activity in a range of organic transformations. Of particular interest would be asymmetric catalysis, where the chiral nature of the compound could be leveraged to induce enantioselectivity.
Table 1: Potential Catalytic Applications for this compound-Metal Complexes
| Catalytic Reaction | Potential Metal Center | Rationale |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | The pyridine-amine motif is a common feature in successful ligands for asymmetric hydrogenation. |
| Cross-Coupling Reactions | Palladium, Nickel, Copper | The pyridine nitrogen can stabilize the metal center, while the amide could influence catalyst solubility and stability. |
| C-H Activation | Palladium, Rhodium, Iridium | The pyridine ring can act as a directing group to facilitate site-selective C-H bond activation. |
| Polymerization | Zirconium, Titanium | The compound could act as a co-catalyst or ligand to influence polymer properties. |
Furthermore, the immobilization of this compound or its metal complexes onto solid supports could lead to the development of heterogeneous catalysts. These catalysts would offer the advantages of easy separation and recyclability, making them attractive for industrial applications. Research in this area could involve grafting the molecule onto polymers or inorganic materials like silica (B1680970) and mesoporous carbons. The use of pyridine-containing polymers as supports for recyclable reagents in oxidation and reduction reactions has been documented and provides a strong basis for this line of inquiry. researchgate.net
Exploration of Novel Reaction Pathways
The reactivity of the β-amino amide scaffold present in this compound is far from fully understood. While the general reactivity of amides and amines is well-established, the interplay between the pyridine ring, the amino group, and the amide functionality in this specific arrangement could lead to novel and unexpected chemical transformations. libretexts.org
Future investigations should aim to explore the reactivity of this compound under a variety of reaction conditions. For instance, the development of multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. nih.gov The Mannich reaction and aza-Michael additions are known for β-aminoketones and could be explored for this β-amino amide. rsc.org
Table 2: Potential Novel Reactions for this compound
| Reaction Type | Potential Reagents | Expected Product Class |
| Multicomponent Reactions | Aldehydes, Isocyanides | Highly substituted heterocyclic compounds |
| Cyclization Reactions | Dehydrating agents, Oxidants | Fused bicyclic or polycyclic systems containing the pyridine ring |
| Ring-Closing Metathesis | Grubbs' catalyst (if appropriately functionalized) | Macrocyclic compounds with potential biological activity |
| Derivatization of the Amide | Strong acids/bases, reducing agents | Carboxylic acids, amines, or other functional groups |
Moreover, the synthesis of derivatives through modification of the primary amino group or the amide functionality could open up new avenues of reactivity. For example, acylation or sulfonylation of the amino group could be explored to synthesize new families of compounds with potentially interesting biological activities, a strategy that has proven successful for other aminopyridine derivatives. rsc.orgacs.orgacs.org
Expansion into Materials Science
The presence of a pyridine ring and multiple functional groups capable of hydrogen bonding makes this compound a promising building block for the synthesis of novel materials. Pyridine-containing polymers have garnered significant attention for a variety of applications, including metal capture and as precursors to polyelectrolytes. digitellinc.comacs.org
Future research could focus on the incorporation of this compound as a monomer in polymerization reactions. Its bifunctional nature (amino and amide groups) could allow for the synthesis of polyamides or other condensation polymers. The pyridine moiety within the polymer backbone or as a pendant group could impart unique properties to the resulting material, such as thermal stability, specific recognition capabilities, or catalytic activity. researchgate.nettaylorfrancis.com
Table 3: Potential Material Science Applications of this compound-based Polymers
| Material Type | Potential Properties | Potential Applications |
| Coordination Polymers | Porosity, Metal-binding | Gas storage, Separation, Catalysis |
| Polyamides | High thermal stability, Specific binding | High-performance plastics, Membranes for separation |
| Functional Gels | Stimuli-responsive behavior | Drug delivery, Sensors |
| Surface Coatings | Biocompatibility, Metal adhesion | Biomedical implants, Corrosion protection |
The ability of the pyridine nitrogen to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.
Theoretical Predictions for New Chemical Transformations
Computational chemistry offers a powerful tool to predict the reactivity and properties of molecules, guiding experimental work and accelerating discovery. researchgate.net For this compound, theoretical studies could provide valuable insights into its conformational preferences, electronic structure, and potential reaction pathways.
Future theoretical investigations could employ methods like Density Functional Theory (DFT) to:
Model Reaction Mechanisms: Elucidate the mechanisms of potential new reactions, such as those mentioned in section 8.2, and predict their feasibility and selectivity. nih.gov
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Design Novel Catalysts: Model the interaction of this compound with different metal centers to predict the geometry and catalytic activity of the resulting complexes.
Explore Potential Energy Surfaces: Identify stable intermediates and transition states for various transformations, providing a roadmap for experimental exploration. nih.gov
By combining theoretical predictions with experimental validation, a deeper understanding of the fundamental chemistry of this compound can be achieved, paving the way for the rational design of new catalysts, materials, and chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
